1,5-Diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
1,5-Diazaspiro[35]nonane dihydrochloride is a heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a suitable diamine with a cyclic ketone in the presence of a strong acid, such as hydrochloric acid, to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1,5-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[3.5]nonane dihydrochloride
- 2,7-Diazaspiro[3.5]nonane dihydrochloride
- 5,8-Diazaspiro[3.5]nonane dihydrochloride
- 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Uniqueness
1,5-Diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spiro structure and the position of the nitrogen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1334499-62-5 |
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Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1,9-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-5-8-7(3-1)4-6-9-7;;/h8-9H,1-6H2;2*1H |
InChI Key |
ZDNAZNPYQOBBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN2.Cl.Cl |
Origin of Product |
United States |
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